

# Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenyl)isoxazole

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## Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)isoxazole

Cat. No.: B1357155

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## Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of **3-(4-Methoxyphenyl)isoxazole**, a key intermediate and pharmacophore in medicinal chemistry.[1] Recognizing the critical need for accurate quantification in research, drug development, and quality control, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

## Introduction: The Analytical Imperative for 3-(4-Methoxyphenyl)isoxazole

The isoxazole moiety is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, **3-(4-Methoxyphenyl)isoxazole** (CAS No. 61428-20-4) serves as a versatile precursor in organic synthesis.[1] Its precise quantification is paramount for determining reaction yields, assessing purity, performing pharmacokinetic studies, and ensuring the quality of final active pharmaceutical ingredients (APIs).

The chemical structure, featuring a methoxyphenyl group attached to an isoxazole ring, provides distinct physicochemical properties that are amenable to various analytical techniques. The aromatic systems constitute a strong chromophore, making it ideal for UV-based detection methods. Its stability and potential volatility allow for gas-phase analysis. This guide provides detailed methodologies to leverage these characteristics for robust and reliable quantification.

Physicochemical Properties of **3-(4-Methoxyphenyl)isoxazole**:[\[1\]](#)

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	Chem-Impex <a href="#">[1]</a>
Molecular Weight	175.19 g/mol	Chem-Impex <a href="#">[1]</a>
Appearance	White to off-white crystalline powder	Chem-Impex <a href="#">[1]</a>
Melting Point	46-53 °C	Chem-Impex <a href="#">[1]</a>

## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the quantification of small organic molecules in pharmaceutical settings due to its high resolution, sensitivity, and reproducibility. For **3-(4-Methoxyphenyl)isoxazole**, a reversed-phase method is optimal, as it effectively separates the moderately polar analyte from potential nonpolar or highly polar impurities.

Causality of Method Design:

- **Reversed-Phase C18 Column:** The nonpolar stationary phase (C18) provides excellent retention for the aromatic structure of the analyte.
- **Acetonitrile/Water Mobile Phase:** This common solvent system offers good solubility for the analyte and allows for fine-tuning of retention time by adjusting the organic-to-aqueous ratio.
- **UV Detection at 254 nm:** The conjugated aromatic system of the molecule exhibits strong absorbance in the UV spectrum. A wavelength of 254 nm is a common choice for aromatic

compounds, providing a robust signal.

## Experimental Protocol: HPLC-UV Quantification

Objective: To quantify **3-(4-Methoxyphenyl)isoxazole** in a sample matrix with high precision and accuracy.

Materials:

- Reference Standard: **3-(4-Methoxyphenyl)isoxazole** ( $\geq 97\%$  purity)[[1](#)]
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q or equivalent)
- Methanol (HPLC grade, for sample preparation)
- 0.45  $\mu\text{m}$  Syringe filters

Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size).
- Analytical balance.
- Volumetric flasks and pipettes.

Procedure:

- Standard Stock Solution Preparation (1000  $\mu\text{g/mL}$ ):
  - Accurately weigh approximately 10 mg of the **3-(4-Methoxyphenyl)isoxazole** reference standard.
  - Transfer to a 10 mL volumetric flask.

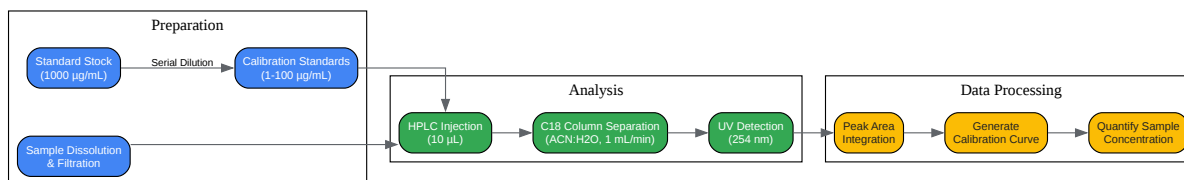
- Dissolve and dilute to volume with methanol. This is the stock solution.
- Working Standard Solutions:
  - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
  - Accurately weigh the sample containing the analyte.
  - Dissolve the sample in methanol to achieve an expected concentration within the calibration range.
  - Vortex to ensure complete dissolution.
  - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector Wavelength	254 nm
Run Time	10 minutes

- Analysis Sequence:
  - Inject a blank (mobile phase) to establish the baseline.
  - Inject the calibration standards in increasing order of concentration.

- Inject the prepared samples.
- Periodically inject a check standard to monitor system stability.
- Data Analysis:
  - Integrate the peak area corresponding to the retention time of **3-(4-Methoxyphenyl)isoxazole**.
  - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  - Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

## HPLC Workflow Diagram



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Caption: Workflow for HPLC-UV quantification of **3-(4-Methoxyphenyl)isoxazole**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides mass-to-charge ratio data, which serves as a highly specific identifier, virtually eliminating interference from co-eluting compounds. The

presence of GC-MS data for a related isoxazole in the PubChem database supports the viability of this technique.[4]

#### Causality of Method Design:

- **DB-5ms Column:** A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including the analyte.
- **Electron Ionization (EI):** EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the analyte that is ideal for library matching and unambiguous identification.
- **Selected Ion Monitoring (SIM):** For quantification, monitoring specific, high-abundance ions (e.g., the molecular ion and key fragments) significantly enhances sensitivity and selectivity compared to scanning the full mass range.

## Experimental Protocol: GC-MS Quantification

**Objective:** To provide highly selective and sensitive quantification of **3-(4-Methoxyphenyl)isoxazole**, suitable for complex matrices or trace-level analysis.

#### Materials:

- **Reference Standard:** **3-(4-Methoxyphenyl)isoxazole** (≥97% purity)
- Ethyl Acetate (GC grade) or another suitable solvent
- **Internal Standard (IS):** A structurally similar compound not present in the sample (e.g., a deuterated analog or a related isoxazole with a different substitution pattern).

#### Instrumentation:

- GC-MS system with an autosampler.
- Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Helium (carrier gas, 99.999% purity).

#### Procedure:

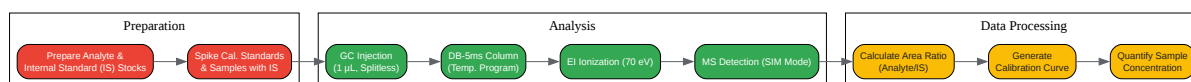
- Standard Stock Solution Preparation (1000 µg/mL):
  - Prepare a 1000 µg/mL stock solution of **3-(4-Methoxyphenyl)isoxazole** in ethyl acetate as described in the HPLC section.
  - Prepare a separate stock solution of the Internal Standard (e.g., 1000 µg/mL).
- Working Standard Solutions:
  - Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the analyte stock solution.
  - Spike each calibration standard and blank with the Internal Standard to a constant final concentration (e.g., 5 µg/mL).
- Sample Preparation:
  - Accurately weigh the sample and dissolve it in ethyl acetate to achieve a concentration within the calibration range.
  - Spike the sample with the Internal Standard to the same concentration used in the standards.
  - Vortex and transfer to a GC vial.
- GC-MS Conditions:

Parameter	Condition
Inlet Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition	Selected Ion Monitoring (SIM)
Ions to Monitor	Determine from a full scan analysis of a standard. Expect m/z 175 (M <sup>+</sup> ), and other characteristic fragments.

- Data Analysis:
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio versus the analyte concentration.
  - Determine the concentration in the samples using the linear regression equation from the calibration curve.

## GC-MS Workflow Diagram





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Caption: Workflow for GC-MS quantification of **3-(4-Methoxyphenyl)isoxazole**.

## UV-Vis Spectrophotometry

For rapid, simple, and high-throughput quantification of pure samples, direct UV-Vis spectrophotometry is a cost-effective method. It is less selective than chromatographic methods but is highly suitable for applications like determining the concentration of a synthesized and purified compound.

Causality of Method Design:

- **Methanol Solvent:** Methanol is a good solvent for the analyte and is transparent in the UV range of interest.
- **Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ):** Measuring absorbance at the  $\lambda_{\text{max}}$  provides the greatest sensitivity and adherence to the Beer-Lambert Law, minimizing the impact of minor fluctuations in wavelength accuracy.

## Experimental Protocol: UV-Vis Spectrophotometry

**Objective:** To perform a rapid estimation of the concentration of **3-(4-Methoxyphenyl)isoxazole** in a pure solution.

**Materials:**

- **Reference Standard:** **3-(4-Methoxyphenyl)isoxazole** ( $\geq 97\%$  purity)
- **Methanol** (Spectroscopic grade)

- Quartz cuvettes (1 cm path length)

#### Instrumentation:

- UV-Vis Spectrophotometer (double beam recommended)

#### Procedure:

- Determine  $\lambda_{\text{max}}$ :
  - Prepare a ~10  $\mu\text{g/mL}$  solution of **3-(4-Methoxyphenyl)isoxazole** in methanol.
  - Scan the solution from 200 nm to 400 nm against a methanol blank.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Standard and Sample Preparation:
  - Prepare a 100  $\mu\text{g/mL}$  stock solution of the reference standard in methanol.
  - Create a set of calibration standards (e.g., 1, 2, 5, 10, 15  $\mu\text{g/mL}$ ) by diluting the stock solution with methanol.
  - Prepare the unknown sample by dissolving it in methanol to an expected concentration within the calibration range.
- Measurement:
  - Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
  - Zero the instrument using a quartz cuvette filled with methanol.
  - Measure the absorbance of each calibration standard and the sample solution.
- Data Analysis:
  - Plot absorbance versus concentration for the standards to create a calibration curve.
  - Ensure the correlation coefficient ( $R^2$ ) is  $>0.999$ .

- Use the linear equation of the curve to calculate the concentration of the unknown sample.

## Method Validation and Trustworthiness

To ensure the trustworthiness of any of these protocols, a formal validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). Key validation parameters to assess include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** Demonstrating a direct proportional relationship between concentration and instrument response.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results to the true value, often assessed by spike/recovery experiments.
- **Precision:** The degree of agreement among individual test results, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

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